3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spiro compound that has garnered attention due to its unique structure and potential applications in various fields. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and stable framework. This particular compound features a triazaspirodecane core with a methoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions . This approach is favored due to its efficiency, yielding higher amounts of the desired product in a shorter time compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing continuous flow reactors to ensure consistent and high-yield production. The choice of method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spiro structure, used in agriculture to control pests.
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide: Another compound with a methoxyphenyl group, used in medicinal chemistry.
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[45]dec-3-en-2-one stands out due to its triazaspirodecane core, which provides a rigid and stable framework
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-18-14(19)13(11-3-5-12(20-2)6-4-11)17-15(18)7-9-16-10-8-15/h3-6,16H,7-10H2,1-2H3 |
InChI Key |
NQGXDQHYHGWVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.